1-(3-Bromo-4-methoxybenzoyl)azetidin-3-ol
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Overview
Description
1-(3-Bromo-4-methoxybenzoyl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability compared to other similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-ol typically involves the reaction of 3-bromo-4-methoxybenzoyl chloride with azetidin-3-ol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromo-4-methoxybenzoyl)azetidin-3-ol can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents like ethanol or acetonitrile, and bases like sodium hydroxide or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide, solvents like acetone or water.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride, solvents like ether or tetrahydrofuran.
Major Products
Substitution: Formation of 1-(3-substituted-4-methoxybenzoyl)azetidin-3-ol derivatives.
Oxidation: Formation of 1-(3-bromo-4-hydroxybenzoyl)azetidin-3-ol or 1-(3-bromo-4-carboxybenzoyl)azetidin-3-ol.
Reduction: Formation of 1-(3-bromo-4-methoxybenzyl)azetidin-3-ol.
Scientific Research Applications
1-(3-Bromo-4-methoxybenzoyl)azetidin-3-ol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.
Organic Synthesis: It serves as a versatile intermediate for the construction of complex heterocyclic compounds.
Material Science: It can be used in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-4-methoxybenzoyl)azetidin-3-ol is not well-documented. its reactivity is primarily driven by the ring strain of the azetidine ring, which makes it susceptible to nucleophilic attack and ring-opening reactions. The bromine and methoxy substituents can also influence its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
Azetidine-3-ol: Lacks the bromo and methoxy substituents, making it less reactive.
3-Bromo-4-methoxybenzoyl chloride: Lacks the azetidine ring, making it more reactive towards nucleophiles.
1-(3-Bromo-4-hydroxybenzoyl)azetidin-3-ol: Similar structure but with a hydroxyl group instead of a methoxy group, which can alter its reactivity and solubility.
Uniqueness
1-(3-Bromo-4-methoxybenzoyl)azetidin-3-ol is unique due to the combination of the azetidine ring and the bromo and methoxy substituents. This combination imparts distinct reactivity and stability, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
(3-bromo-4-methoxyphenyl)-(3-hydroxyazetidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3/c1-16-10-3-2-7(4-9(10)12)11(15)13-5-8(14)6-13/h2-4,8,14H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DATNFCWRJJNTIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CC(C2)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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